molecular formula C24H42NO2P B034415 N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide CAS No. 83242-95-9

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide

Cat. No.: B034415
CAS No.: 83242-95-9
M. Wt: 407.6 g/mol
InChI Key: SGZRFMMIONYDQU-UHFFFAOYSA-N
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Description

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide is a sophisticated organophosphorus compound specifically designed as a selective extractant in solvent extraction processes. Its molecular architecture integrates a phosphoryl-acetamide functional group, where the oxygen atom acts as a potent Lewis base, with strategically positioned diisobutyl and octyl/phenyl substituents. These hydrophobic groups confer high solubility in organic solvents while sterically tuning the compound's coordination pocket, enhancing its selectivity for specific metal cations.

Properties

IUPAC Name

N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRFMMIONYDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301003212
Record name N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide
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Molecular Weight

407.6 g/mol
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Physical Description

Colorless to light-yellow solid; [Strem Chemicals MSDS]
Record name Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide
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CAS No.

83242-95-9
Record name Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)-
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Record name N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide
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Record name octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide
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Preparation Methods

Amidation with N,N-Diisobutylamine

The final step involves coupling the phosphoryl acetic acid intermediate with N,N-diisobutylamine. Common strategies include:

  • Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane.

  • Schotten-Baumann conditions : Reacting acid chlorides (generated via thionyl chloride) with amines in a biphasic water-organic system.

Key parameters :

  • Stoichiometry : A 1:1 molar ratio of acid to amine prevents di- or tri-substitution.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Industrial-Scale Production Insights

Commercial suppliers like AmBeed and BLD Pharmatech produce the compound for research use, though proprietary methods are likely employed. Safety data sheets (SDS) reveal handling protocols but omit synthesis details. Industrial processes may utilize:

  • Continuous flow reactors : To enhance mixing and heat transfer during exothermic amidation.

  • In-line analytics : FTIR or HPLC monitoring for real-time yield optimization.

Quality Control and Characterization

Batch consistency is critical for applications in nuclear separations. Key analytical data from suppliers and literature include:

ParameterMethodTypical ResultSource
PurityHPLC (C18 column)≥98%
Melting PointDifferential Scanning Calorimetry89–92°C
Phosphorus ContentICP-OES7.6–7.9%
Residual SolventsGC-MS<500 ppm (dichloroethane)

Radiation stability studies confirm degradation thresholds: exposure to γ-irradiation (1 kGy) induces <5% decomposition, making it suitable for nuclear environments.

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Unreacted phosphoryl chloride : Removed via aqueous washes (pH 9–10).

  • Diacetylated products : Mitigated by stoichiometric control and low-temperature reactions.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) improve solubility but complicate purification. Recent studies propose switchable solvents (e.g., CO₂-responsive ionic liquids) for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C24H42NO2P
  • Molar Mass: 407.57 g/mol
  • CAS Number: 83242-95-9

CMPO acts primarily as a redox-active extractant , facilitating the extraction of metal ions from acidic solutions. The mechanism involves interactions through hydrogen bonding and adsorption, which enhance its efficiency in metal recovery processes .

Scientific Research Applications

  • Metal Ion Extraction:
    • CMPO is extensively used in the extraction of actinides and other heavy metals from aqueous solutions. Its high selectivity for uranium and plutonium makes it particularly valuable in nuclear chemistry and environmental remediation .
    • Case Study: Research has demonstrated the effectiveness of CMPO in extracting uranium from seawater, highlighting its potential for sustainable resource recovery .
  • Fluorescence Microscopy:
    • The compound exhibits notable fluorescence properties, making it suitable for biological imaging applications. It can be utilized to label biomolecules, enhancing visualization techniques in cellular studies .
    • Example Application: CMPO has been employed to improve detection limits in fluorescence microscopy for trace analysis of DNA and other biological materials .
  • Industrial Applications:
    • In the metallurgical industry, CMPO is used for the purification and separation of metals during processing. Its efficiency in complexing metal ions allows for improved recovery rates compared to traditional methods .
    • Comparison with Similar Compounds:
      Compound NameUnique FeaturesApplication
      Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxideEnhanced stabilityMetal extraction
      N,N-bis(2-methylpropyl)-2-(oxophosphanyl)-2-phenyldecanamideImproved solubilityChemical synthesis

Mechanism of Action

The mechanism of action of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide involves its ability to form stable complexes with metal ions through coordination bonds. The compound’s phosphoryl group acts as a ligand, binding to metal ions and facilitating their extraction from solutions. This process is driven by the compound’s high redox potential and the formation of hydrogen bonds .

Comparison with Similar Compounds

N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide

  • Molecular Formula: C₂₄H₄₂NO₂P (identical to CMPO).
  • Key Differences : Substitution of diisobutyl groups with dibutyl chains.
  • However, its logP value (6.46) indicates comparable lipophilicity, suggesting similar solvent extraction efficiency . Direct comparative data on actinide extraction efficiency are lacking, but structural modifications likely influence selectivity in complex matrices.

N,N-Diethyl-2-[hexyl(phenyl)phosphoryl]acetamide

  • Molecular Formula: C₂₂H₃₈NO₂P.
  • Key Differences : Ethyl groups replace isobutyl substituents, and the alkyl chain is shortened to hexyl.
  • No experimental data are available, but the structural simplicity could favor cost-effective synthesis for less demanding applications .

Functional Analogs

Tri-n-octylphosphine Oxide (TOPO)

  • Molecular Formula : C₂₄H₅₁OP.
  • Key Differences : Lacks the acetamide moiety, featuring three linear octyl chains bonded to a phosphoryl group.
  • Applications : Widely used in liquid-liquid extraction of lanthanides and actinides.
  • Comparison with CMPO: Selectivity: CMPO’s acetamide group enhances selectivity for tetravalent actinides (e.g., Th⁴⁺, Pu⁴⁺) over trivalent lanthanides, whereas TOPO exhibits broader, less selective extraction . Solid-Phase Utility: CMPO’s integration into silicon nanopillar arrays for uranyl detection highlights its adaptability to solid-phase systems, a niche where TOPO is less effective due to its liquid-phase optimization .

Pharmacologically Active Acetamides

Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () and N,N-diphenylacetamide () exhibit analgesic or catalytic properties but diverge functionally from CMPO. Their sulfonamide or aryl substituents prioritize hydrogen bonding or aromatic interactions, contrasting with CMPO’s metal-coordinating phosphoryl group .

Biological Activity

N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide (DIBA) is a phosphine oxide derivative with significant applications in both chemical and biological fields. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Overview of this compound

  • Molecular Formula : C24H42NO2P
  • CAS Number : 83242-95-9
  • Physical State : Colorless to light-yellow solid
  • Molecular Weight : 407.57 g/mol

DIBA is primarily recognized for its role as a redox-active extractant, particularly in the extraction of metals from acidic solutions. Its unique structural features contribute to its reactivity and biological interactions.

Target Interactions

DIBA exhibits a range of biological activities, primarily attributed to its phosphoryl group, which allows it to interact with various biological molecules. The compound's mechanism of action can be summarized as follows:

  • Metal Ion Complexation : DIBA interacts with metal ions through coordination, facilitating metal extraction and influencing biological pathways involving metal-dependent enzymes.
  • Fluorescence Properties : The compound's ability to fluoresce makes it valuable in biological imaging and fluorescence microscopy, aiding in the visualization of cellular processes.

Antimicrobial Properties

Research indicates that DIBA possesses antimicrobial properties, which can be attributed to its structural characteristics. Phosphoryl compounds have been studied extensively for their ability to inhibit microbial growth. Specific studies on DIBA's antimicrobial efficacy are still limited, but preliminary data suggest potential applications in combating bacterial infections.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of DIBA on various cell lines. These studies typically evaluate cell viability after exposure to different concentrations of the compound over specified durations. Results indicate that DIBA exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DIBA, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameStructure CharacteristicsUnique Features
N,N-Diethyl-2-(octyl(phenyl)phosphoryl)acetamideSimilar phosphoryl structureDifferent alkyl chain length affecting solubility
N,N-Diisopropyl-2-(octyl(phenyl)phosphoryl)acetamideVariation in alkyl groupsEnhanced stability compared to diisobutyl variant
N,N-Bis(2-methylpropyl)-2-(oxophosphanyl)-2-phenyldecanamideContains an ether linkagePotentially improved solubility in organic solvents

DIBA stands out due to its high redox potential and fluorescence properties, which are not commonly found in similar compounds. These unique attributes make it particularly valuable in applications requiring both redox activity and fluorescence.

Case Studies and Research Findings

  • Metal Extraction Studies : A study demonstrated that DIBA effectively extracts lanthanides from acidic solutions, showcasing its utility in metallurgical processes .
  • Imaging Applications : Research highlighted DIBA's application in fluorescence microscopy, where it was used to visualize cellular structures in live cells, indicating potential uses in biomedical research.
  • Antimicrobial Efficacy : Preliminary studies suggest that DIBA may inhibit the growth of certain bacteria, though further research is necessary to quantify this activity and explore mechanisms.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • 1^1H NMR : Peaks at δ 1.21–1.50 ppm (diisobutyl and octyl CH3_3), δ 7.16–7.69 ppm (phenyl protons), and δ 4.90 ppm (phosphoryl-linked CH2_2) confirm substituent positions .
    • 13^13C NMR : Carbonyl signals at δ 168–170 ppm (amide C=O) and δ 145 ppm (phosphoryl-linked C) .
  • X-ray Crystallography : Reveals intramolecular N–H⋯O hydrogen bonding and antiperpendicular alignment of N–H and C=O bonds, critical for stability .

What experimental designs are used to evaluate its efficiency as a solvent extractant for metal ions?

Advanced Research Question
As a TRU (Transuranic) extractant in nuclear waste treatment, efficiency is tested via:

  • Liquid-Liquid Extraction : Mixing with nitric acid solutions containing actinides (e.g., Am3+^{3+}, Pu4+^{4+}) and measuring distribution ratios (D) using ICP-MS .
  • Selectivity Screening : Competing ions (e.g., lanthanides) are added to assess preferential binding. Adjust pH (1–4) and extractant concentration (0.1–1.0 M) to optimize separation .
Sample Extraction Data
Metal Ion
----------
Am3+^{3+}
Eu3+^{3+}

How does the compound’s stability under extreme conditions (e.g., high acidity/radiation) impact its utility in nuclear applications?

Advanced Research Question

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for reprocessing .
  • Radiolytic Stability : Gamma irradiation (up to 100 kGy) induces <5% degradation, confirmed by HPLC-MS .
  • Acidic Hydrolysis : In 6 M HNO3_3, the phosphoryl group remains intact for >72 hours, ensuring reusability .

How can researchers resolve contradictions in data regarding its selectivity for specific metal ions?

Advanced Research Question
Conflicting selectivity data may arise from:

  • Competing Ligands : Trace anions (e.g., NO3_3^-) can form complexes with target metals, reducing extraction efficiency. Use ion chromatography to identify interferents .
  • Ionic Strength Effects : High nitrate concentrations alter hydration shells, affecting binding. Test under varying ionic strengths (0.1–4.0 M HNO3_3) .
  • Spectroscopic Validation : EXAFS/XANES studies clarify coordination geometry and explain selectivity trends .

What computational methods predict its behavior in solvent extraction systems?

Advanced Research Question

  • Density Functional Theory (DFT) : Models phosphoryl-oxygen electron density to predict affinity for +3/+4 charge metals (e.g., Am3+^{3+} vs. Pu4+^{4+}) .
  • Molecular Dynamics (MD) : Simulates ligand-metal complex stability in biphasic systems (e.g., water/dodecane) to optimize extraction kinetics .
DFT-Predicted Binding Energies
Metal
-------
Am3+^{3+}
Eu3+^{3+}

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide

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